
Oxazole, 2,2'-cyclopropylidenebis[4,5-dihydro-4-(phenylmethyl)-, (4R,4'R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole, 2,2’-cyclopropylidenebis[4,5-dihydro-4-(phenylmethyl)-, (4R,4’R)- is a chiral nitrogen ligand used in enantioselective synthesis. This compound is characterized by its unique cyclopropylidene bridge and oxazole rings, making it a valuable tool in asymmetric synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 2,2’-cyclopropylidenebis[4,5-dihydro-4-(phenylmethyl)-, (4R,4’R)- involves the reaction of cyclopropylidene with 4,5-dihydro-4-(phenylmethyl)oxazole under specific conditions. The reaction typically requires a chiral catalyst to ensure the desired enantiomeric purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the compound meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxazole, 2,2’-cyclopropylidenebis[4,5-dihydro-4-(phenylmethyl)-, (4R,4’R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, reduced forms of the compound, and substituted oxazole compounds. These products have diverse applications in research and industry .
Scientific Research Applications
Oxazole, 2,2’-cyclopropylidenebis[4,5-dihydro-4-(phenylmethyl)-, (4R,4’R)- has several scientific research applications, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Oxazole, 2,2’-cyclopropylidenebis[4,5-dihydro-4-(phenylmethyl)-, (4R,4’R)- involves its interaction with molecular targets through its chiral nitrogen ligand. This interaction facilitates enantioselective synthesis by forming complexes with specific substrates, leading to the desired enantiomeric products.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- (4R,4’R,5S,5’S)-2,2’-cyclopropylidenebis[4,5-dihydro-4,5-diphenyl-Oxazole]
- (4S,4’S)-2,2’-Cyclopropylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole]
Uniqueness
Oxazole, 2,2’-cyclopropylidenebis[4,5-dihydro-4-(phenylmethyl)-, (4R,4’R)- is unique due to its specific chiral configuration and cyclopropylidene bridge, which provide distinct advantages in enantioselective synthesis compared to other similar compounds .
Properties
Molecular Formula |
C23H24N2O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C23H24N2O2/c1-3-7-17(8-4-1)13-19-15-26-21(24-19)23(11-12-23)22-25-20(16-27-22)14-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2 |
InChI Key |
UWAPKSLVKVQVBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[2-(piperidin-1-yl)-1,3-thiazol-5-yl]methylidene}-1H-indol-2-one](/img/structure/B12513176.png)


![{3,4,5-Tris[(2,2-dimethylpropanoyl)oxy]-6-fluorooxan-2-YL}methyl 2,2-dimethylpropanoate](/img/structure/B12513196.png)

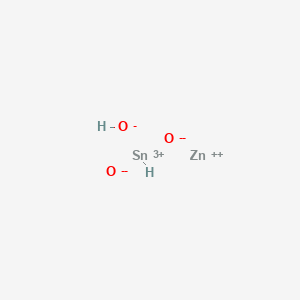
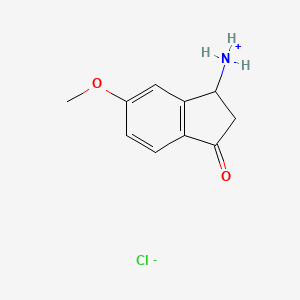
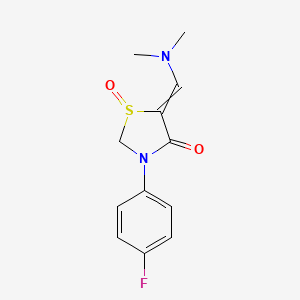
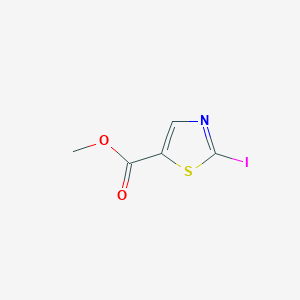
![9H-fluoren-9-ylmethyl N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B12513249.png)
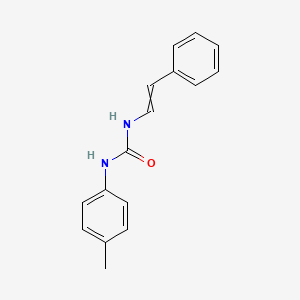

![1,5-Cyclooctadiene [4-(diphenylphosphanyl)butyl]diphenylphosphane rhodium tetrafluoroborate](/img/structure/B12513258.png)

